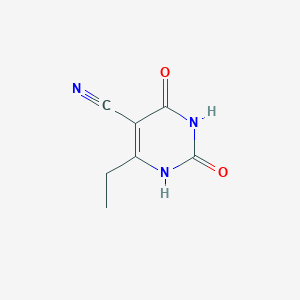

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

描述

属性

分子式 |

C7H7N3O2 |

|---|---|

分子量 |

165.15 g/mol |

IUPAC 名称 |

6-ethyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H7N3O2/c1-2-5-4(3-8)6(11)10-7(12)9-5/h2H2,1H3,(H2,9,10,11,12) |

InChI 键 |

SPWXTMBVXMSFTL-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=O)NC(=O)N1)C#N |

产品来源 |

United States |

准备方法

Multicomponent Reaction (MCR) Strategy

One classical approach involves multicomponent reactions (MCRs), notably the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea or thiourea to form pyrimidine derivatives. This method is valued for its atom economy and operational simplicity.

- Aldehyde + Ethyl cyanoacetate + Urea/Thiourea → Pyrimidine derivative

- Longer reaction times

- Use of organic solvents

- Moderate yields (~60-75%)

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the synthesis of pyrimidine derivatives, including 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . Microwave irradiation provides rapid heating, leading to shorter reaction times, higher yields, and cleaner products.

Methodology

- Reactants: Aldehyde, malononitrile, and urea or thiourea

- Conditions: Solvent-free or minimal solvent conditions, microwave irradiation at 300-600 W

- Reaction Time: Typically 3-10 minutes

- Yields: Up to 90%

Data Table: Microwave Synthesis of Pyrimidine Derivatives

| Parameter | Observation | Reference |

|---|---|---|

| Reaction time | 3-10 minutes | |

| Temperature | Microwave power equivalent to 80-120°C | |

| Solvent | Solvent-free or ethanol | |

| Yield | 85-90% | |

| Purity | High purity, confirmed by NMR and MS |

Notes: Microwave synthesis significantly reduces reaction times and improves yields, aligning with green chemistry principles by minimizing solvent use and energy consumption.

Green Chemistry Approaches

Solvent-Free Conditions

Studies have demonstrated that conducting the synthesis under solvent-free conditions, especially under microwave irradiation, enhances environmental sustainability and operational simplicity.

Use of Green Solvents

When solvents are necessary, environmentally benign solvents such as ethanol or water are preferred. These solvents facilitate easier work-up and reduce hazardous waste.

Catalysis

Catalysts like silica-supported acids or basic catalysts (e.g., sodium ethoxide) have been employed to improve reaction efficiency under milder conditions.

Data Table: Green Synthesis Techniques

Specific Synthesis Protocols for Ethyl-Substituted Derivatives

The synthesis of This compound can be optimized using multicomponent reactions under microwave irradiation, with specific emphasis on ethyl substitution at the 6-position.

Typical Procedure

- Mix ethyl cyanoacetate, formaldehyde, and urea or thiourea in equimolar ratios.

- Subject the mixture to microwave irradiation at 500 W for 5-8 minutes.

- Isolate the product by filtration or recrystallization.

Reaction Data Summary

Summary and Outlook

The most efficient and environmentally friendly methods for synthesizing This compound involve microwave-assisted multicomponent reactions under solvent-free or green solvent conditions. These approaches offer significant advantages, including:

- Short reaction times (3-10 minutes)

- High yields (up to 92%)

- Reduced environmental impact

- Simplified purification procedures

Future research should focus on further optimizing catalyst systems, exploring alternative green solvents, and scaling up these methodologies for industrial applications.

化学反应分析

Types of Reactions

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The nitrile group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Nucleophiles: Such as amines and hydrazines.

Major Products

科学研究应用

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the synthesis of dyes and pigments

作用机制

The mechanism of action of 6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Key Features :

- Substituents : Ethyl (C6), nitrile (C5), dioxo (C2/C4).

- Synthetic Route: Multicomponent reactions (MCRs) in ethanol or solvent-free conditions using boric acid catalysis .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of tetrahydropyrimidine-5-carbonitriles are highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis:

Research Findings and Trends

- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., diphenylpyrazol) at C6 improve anticancer activity but reduce synthetic efficiency. Conversely, smaller alkyl groups (ethyl/methyl) favor higher yields .

- Green Chemistry : Ultrasound-assisted synthesis reduces reaction times by 70% and improves yields by 20–30% compared to conventional methods .

- Thermodynamic Stability : Ethyl derivatives exhibit higher melting points (214–216°C) vs. methyl analogs (180–190°C), correlating with crystallinity .

生物活性

6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its pyrimidine ring structure and the presence of both carbonyl and nitrile functional groups, this compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C7H7N3O2

- Molecular Weight : 165.15 g/mol

- CAS Number : 2059965-72-7

Biological Activities

Research has indicated that this compound possesses a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Antiviral Properties : Preliminary research suggests that the compound may inhibit viral replication by interfering with viral RNA synthesis, making it a candidate for further investigation in antiviral drug development.

- Anticancer Potential : Molecular docking studies have indicated that this compound can bind to specific proteins involved in cancer pathways. This interaction could potentially inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are critical in neurodegenerative diseases and inflammation respectively.

The biological activity of this compound is thought to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. The carbonyl groups may form hydrogen bonds with amino acid residues in target proteins, while the nitrile group could participate in π-stacking interactions with nucleobases in DNA or RNA.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations of 10–50 µM. Flow cytometry analysis revealed increased Annexin V staining in treated cells compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 0.87 | Contains hydroxyl group; potential for different reactivity |

| 5-Methylpyrimidine-2,4(1H,3H)-dione | 0.87 | Lacks ethyl substitution; simpler structure |

| 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 0.78 | Contains aldehyde; different functional group |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tetrahydropyrimidine derivatives like 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

- Methodological Answer : The Biginelli reaction is widely employed for synthesizing tetrahydropyrimidine scaffolds. Typical conditions involve:

-

Solvents : Ethanol or methanol for high solubility of reactants .

-

Catalysts : Acidic catalysts (e.g., HCl, acetic acid) to accelerate cyclocondensation .

-

Temperature : 60–100°C to balance reaction rate and product stability .

-

Characterization : Post-synthesis, NMR (¹H/¹³C), IR, and UV-Vis spectroscopy are critical for confirming structure and purity .

Table 1 : Comparison of Synthesis Parameters for Tetrahydropyrimidine Derivatives

Parameter Typical Range/Choice Reference Solvent Ethanol, Methanol Catalyst HCl, Acetic Acid Temperature 60–100°C Characterization NMR, IR, UV-Vis

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., crystal packing of substituents) .

- Spectroscopic Cross-Validation : Combine ¹H NMR (for proton environments) and ¹³C NMR (for carbon backbone). IR confirms functional groups (e.g., C=O, C≡N) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity for this compound?

- Methodological Answer :

-

Solvent Screening : Polar aprotic solvents (e.g., DMSO, DCM) enhance reactivity in multi-step syntheses .

-

Catalyst Tuning : Substituent-sensitive catalysts (e.g., Lewis acids) improve regioselectivity .

-

Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

-

In-Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust conditions dynamically .

Key Insight : Pilot studies with fractional factorial design (e.g., varying solvent/catalyst combinations) can identify optimal parameters .

Q. How should researchers address contradictions in spectral data or unexpected reactivity?

- Methodological Answer :

- Data Triangulation : Cross-check NMR with X-ray data to resolve spectral overlaps (e.g., diastereomer signals) .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts or reaction pathways, aiding in data interpretation .

- Controlled Replication : Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis artifacts .

Q. What computational strategies support the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical methods (e.g., QM/MM) model transition states to predict regioselectivity .

- Docking Studies : Molecular docking (e.g., AutoDock) screens derivatives for target binding (e.g., enzyme inhibition) .

- QSPR Modeling : Quantitative structure-property relationships link substituent effects (e.g., -CN, -C₂H₅) to thermodynamic stability .

Q. How do substituents on the tetrahydropyrimidine core influence physicochemical properties?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., replacing -C₂H₅ with -CH₃ or -Ph) and measure:

- LogP : Hydrophobicity via HPLC .

- Thermal Stability : TGA/DSC for decomposition profiles .

- Electron-Withdrawing Effects : Nitrile (-CN) groups increase electrophilicity at C-5, affecting reactivity in nucleophilic substitutions .

Data Contradiction and Reproducibility

Q. Why might synthetic yields vary between labs for the same reported protocol?

- Methodological Answer :

- Impurity Profiling : LC-MS identifies trace contaminants (e.g., unreacted intermediates) that inhibit crystallization .

- Ambient Factors : Humidity-sensitive steps (e.g., nitrile hydration) require strict moisture control .

- Catalyst Lot Variability : Pre-screen commercial catalysts for activity (e.g., via model reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。